5-Bromo-2-hydroxy-3-nitrobenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a compound that has not been directly studied in the provided papers. However, related compounds have been investigated, which can provide insights into the chemical behavior and properties that might be expected for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde. For instance, the chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) has been explored, particularly its reaction with tryptophan ethyl ester and its specificity for tryptophan in proteins . Additionally, nickel(II) complexes derived from 5-bromo-2-hydroxybenzaldehyde have been synthesized and characterized, providing information on the coordination chemistry of related structures .
Synthesis Analysis
The synthesis of related compounds involves the use of bromobenzaldehydes as starting materials. A method for converting bromobenzaldehydes to hydroxybenzaldehydes has been developed, which includes in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene . This method could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-hydroxy-3-nitrobenzaldehyde has been studied using X-ray crystallography. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, which features significant deviation of the bromine atom from the plane of the benzene ring . This information can be useful in predicting the molecular geometry and intermolecular interactions of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.
Chemical Reactions Analysis
The reactivity of related compounds has been investigated, such as the reaction of 2-hydroxy-5-nitrobenzyl bromide with amino acid esters . The formation of complexes and the specificity of reactions can provide insights into the potential reactivity of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques. For instance, the spectral properties of 5-bromo-2-methoxybenzaldehyde have been studied using FT-IR and FT-Raman spectroscopy, and the electronic properties have been analyzed through HOMO and LUMO energy calculations . These studies can help predict the spectroscopic behavior and electronic properties of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde. Additionally, the effect of bromine substitution on the structure and reactivity of benzaldehydes has been discussed, which can influence the linear and nonlinear optical properties .
Scientific Research Applications
Schiff Base Ionophore for Copper(II) Ions Detection : A Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde was used for preconcentration and detection of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Synthesis of Bidentate and Tridentate 6-Bromoquinoline Derivatives : Nitration of 3-bromobenzaldehyde followed by reduction provides 5-bromo-2-aminobenzaldehyde, which is used in the Friedländer condensation to create 6-bromoquinoline derivatives, valuable in the development of novel organic compounds (Hu, Zhang, & Thummel, 2003).
Stereoselective Synthesis of 2-Aminobenzylidene Derivatives : Utilizing 5-nitro/cyano-activated 2-halobenzaldehydes, including 2-bromo-5-nitrobenzaldehyde, a novel one-pot synthesis method was developed to create 2-aminobenzylidene derivatives with high stereoselectivity, indicating its use in synthetic organic chemistry (Xu et al., 2014).
In-Situ Nickel(II) Complexes with Schiff Base Ligands : Schiff base ligands synthesized from 2-hydroxy-5-bromo benzaldehyde and other derivatives were used to create nickel(II) complexes, studied for their structural, electrochemical, DNA binding, and antimicrobial properties, showing potential in bioinorganic chemistry (Jayamani et al., 2018).
COMT Inhibitors for Therapeutic Applications : Nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde, including compounds related to 5-bromo-2-hydroxy-3-nitrobenzaldehyde, were synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT), showing potential in therapeutic applications (Pérez et al., 1992).
Antimicrobial and Antioxidant Activity of Copper Complexes : Copper complexes derived from ligands including 3,5-di-bromo-2-hydroxybenzaldehyde were assessed for antimicrobial, antifungal, antioxidant, and redox activities, demonstrating applications in biomedical and electrochemical fields (Soroceanu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYPSUQQZNDKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347183 | |
Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
CAS RN |
16634-88-1 | |
Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-nitrosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.